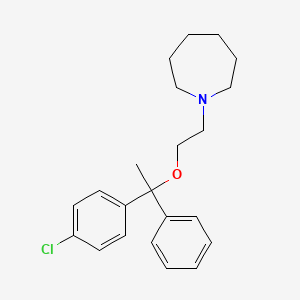
Setastine
説明
セタスティンは、抗ヒスタミン作用で知られる化学化合物です。主にアレルギーや鼻炎の治療に使用されます。 この化合物は、H1受容体の選択的な拮抗薬であり、アレルギー症状の原因となる体内物質であるヒスタミンのはたらきを阻害します .
2. 製法
合成経路と反応条件: セタスティンは、以下のステップを含む一連の化学反応により合成できます。
中間体の形成: 合成は、4-クロロベンジルクロリドとフェニルアセトニトリルの反応を、塩基の存在下で行って中間化合物を生成することから始まります。
環化: 中間体はヘキサヒドロアゼピンで環化して、セタスティンのコア構造を形成します。
最終的な修飾:
工業生産方法: セタスティンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、温度、圧力、触媒の使用などの反応条件を最適化して、最終生成物の高収率と高純度を実現することが含まれます .
反応の種類:
還元: 還元反応は、分子から酸素原子を除去したり、水素原子を添加したりするために使用できます。
置換: セタスティンは、一つの官能基が別の官能基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
主要な生成物: これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化された誘導体が生成される可能性があり、還元により脱酸素化された誘導体が生成される可能性があります .
4. 科学研究への応用
セタスティンは、幅広い科学研究に応用されています。
化学: H1受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとヒスタミン関連経路への影響が調査されています。
医学: 臨床研究で、有効性と安全性プロファイルを向上させた新しい抗ヒスタミン薬の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: Setastine can be synthesized through a series of chemical reactions involving the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-chlorobenzyl chloride with phenylacetonitrile in the presence of a base to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with hexahydroazepine to form the core structure of this compound.
Final Modification:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
科学的研究の応用
Setastine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of H1 receptor antagonists.
Biology: Investigated for its effects on cellular processes and histamine-related pathways.
Medicine: Used in clinical research to develop new antihistamine drugs with improved efficacy and safety profiles.
Industry: Employed in the formulation of pharmaceutical products for the treatment of allergic conditions.
作用機序
セタスティンは、H1受容体に選択的に結合して阻害することによって効果を発揮します。これにより、ヒスタミンが受容体に結合してアレルギー症状を引き起こすことが阻止されます。セタスティンの分子標的は、肥満細胞や好塩基球などのさまざまな細胞に存在するH1受容体です。 関与する経路には、炎症やその他のアレルギー反応につながるヒスタミン誘発シグナル伝達カスケードの阻害が含まれます .
類似の化合物:
クレマスチン: 抗ヒスタミン作用が類似した別のH1受容体拮抗薬です。
ジフェンヒドラミン: 広く使用されている抗ヒスタミン薬で、H1受容体にも作用しますが、鎮静作用が強いです。
比較:
選択性: セタスティンは、ジフェンヒドラミンと比較して、H1受容体に対してより選択的であるため、副作用が少なくなります。
鎮静: セタスティンは血液脳関門をほとんど通過しないため、ジフェンヒドラミンと比較して鎮静作用が弱いです。
類似化合物との比較
Clemastine: Another H1 receptor antagonist with similar antihistamine properties.
Diphenhydramine: A widely used antihistamine that also acts on H1 receptors but has more sedative effects.
Comparison:
Selectivity: Setastine is more selective for H1 receptors compared to diphenhydramine, resulting in fewer side effects.
Sedation: this compound penetrates the blood-brain barrier poorly, making it less sedating compared to diphenhydramine.
特性
IUPAC Name |
1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSPHZOBAOWFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867067 | |
| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64294-95-7 | |
| Record name | Setastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


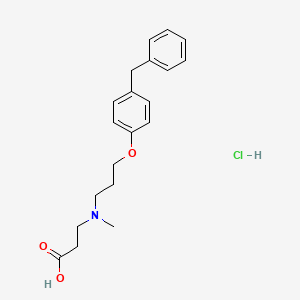
![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)

![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)
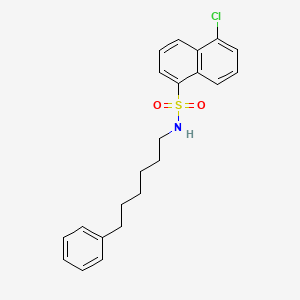
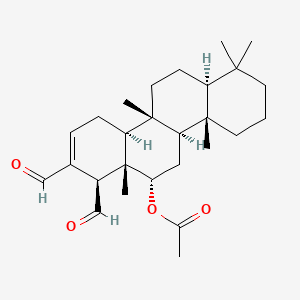
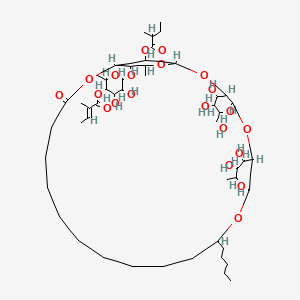
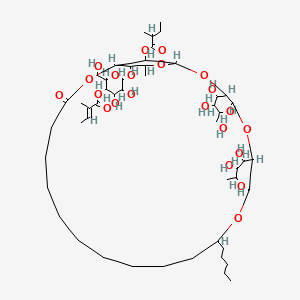
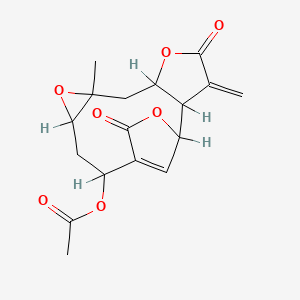


![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

